molecular formula C8H8N4O2S B019943 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione CAS No. 138612-37-0

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Cat. No.: B019943
CAS No.: 138612-37-0
M. Wt: 224.24 g/mol
InChI Key: BIVZDTOEJMRHRG-UHFFFAOYSA-N
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Description

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are often found in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a pteridine core with methyl and methylthio substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione typically involves the following steps:

    Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate amines and aldehydes or ketones under acidic or basic conditions.

    Introduction of Methyl and Methylthio Groups: The methyl and methylthio groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate, and thiolation reactions using reagents like methylthiol or thiourea.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles like amines or alcohols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, amine derivatives.

    Substitution: Various substituted pteridines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-thio-4,7(3H,8H)-pteridinedione: Lacks the additional methyl group.

    2-Methylthio-4,7(3H,8H)-pteridinedione: Lacks the methyl group at the 6-position.

    4,7(3H,8H)-Pteridinedione: Lacks both the methyl and methylthio groups.

Uniqueness

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione is unique due to the presence of both methyl and methylthio groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its stability, solubility, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

6-methyl-2-methylsulfanyl-3,8-dihydropteridine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c1-3-6(13)10-5-4(9-3)7(14)12-8(11-5)15-2/h1-2H3,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVZDTOEJMRHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(NC1=O)N=C(NC2=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327398
Record name NSC650997
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138612-37-0
Record name NSC650997
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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